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molecular formula C7H11ClO B8485488 1-(2-Chloro-1-cyclopentenyl)ethanol

1-(2-Chloro-1-cyclopentenyl)ethanol

Cat. No. B8485488
M. Wt: 146.61 g/mol
InChI Key: VEGJASQIFSKIMY-UHFFFAOYSA-N
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Patent
US07517996B2

Procedure details

Under an argon atmosphere, 2-chloro-1-cyclopentenecarbaldehyde (630 mg, 4.82 mmol) was dissolved in anhydrous tetrahydrofuran (19 ml), methylmagnesium bromide (1.4M toluene solution, 4.1 ml) was added dropwise at 0° C., and the mixture was stirred at room temperature for 30 minutes. Isopropanol (2 ml) was added at 0° C., and the solvent was evaporated under reduced pressure. 1N Hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-6:1) to give the title compound (294 mg, 2.01 mmol, 41.6%).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
41.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:6][CH2:5][CH2:4][C:3]=1[CH:7]=[O:8].[CH3:9][Mg]Br.C(O)(C)C>O1CCCC1>[Cl:1][C:2]1[CH2:6][CH2:5][CH2:4][C:3]=1[CH:7]([OH:8])[CH3:9]

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
ClC1=C(CCC1)C=O
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-6:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CCC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.01 mmol
AMOUNT: MASS 294 mg
YIELD: PERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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